BenchChemオンラインストアへようこそ!

Palmitoyl Tripeptide-8

MC1-R agonism melanogenesis biased signaling

Palmitoyl Tripeptide-8 (CAS 936544-53-5), also known under the trade name Neutrazen™, is a synthetic lipopeptide composed of the tripeptide sequence His-D-Phe-Arg conjugated to a palmitic acid moiety. It belongs to the neurotransmitter-inhibiting class of cosmetic peptides and is designed as a biomimetic of the endogenous neuropeptide α-melanocyte stimulating hormone (α-MSH), which is derived from proopiomelanocortin (POMC).

Molecular Formula C37H61N9O4
Molecular Weight 695.9 g/mol
CAS No. 936544-53-5
Cat. No. B3169272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl Tripeptide-8
CAS936544-53-5
Molecular FormulaC37H61N9O4
Molecular Weight695.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N
InChIInChI=1S/C37H61N9O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-33(47)44-32(25-29-26-41-27-43-29)36(50)46-31(24-28-19-15-14-16-20-28)35(49)45-30(34(38)48)21-18-23-42-37(39)40/h14-16,19-20,26-27,30-32H,2-13,17-18,21-25H2,1H3,(H2,38,48)(H,41,43)(H,44,47)(H,45,49)(H,46,50)(H4,39,40,42)/t30-,31+,32-/m0/s1
InChIKeyWBHUVOTYPRYBNG-QAXCHELISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Palmitoyl Tripeptide-8 (CAS 936544-53-5) – Evidence-Based Procurement Guide for Anti-Inflammatory Biomimetic Peptides


Palmitoyl Tripeptide-8 (CAS 936544-53-5), also known under the trade name Neutrazen™, is a synthetic lipopeptide composed of the tripeptide sequence His-D-Phe-Arg conjugated to a palmitic acid moiety [1]. It belongs to the neurotransmitter-inhibiting class of cosmetic peptides and is designed as a biomimetic of the endogenous neuropeptide α-melanocyte stimulating hormone (α-MSH), which is derived from proopiomelanocortin (POMC) [2]. Unlike broad-spectrum anti-inflammatory agents, Palmitoyl Tripeptide-8 acts as a selective ligand of the melanocortin-1 receptor (MC1-R), modulating neurogenic inflammation at its source [1]. Its recommended use level in cosmetic formulations ranges from 0.3% to 2.5%, and it is recognized as one of the most frequently employed peptides in commercially available sensitive-skin products [2].

Why Palmitoyl Tripeptide-8 Cannot Be Replaced by Other Palmitoyl-Peptides or Generic Anti-Inflammatory Peptides


Cosmetic peptides bearing the 'palmitoyl-' prefix are chemically diverse molecules with distinct amino acid sequences, receptor targets, and downstream biological effects. Palmitoyl Tripeptide-5 (CAS 623172-55-4) acts as a signal peptide that inhibits tyrosinase activity and MITF expression for melanogenesis suppression, not inflammation . Palmitoyl Tetrapeptide-7 (CAS 221227-05-0) reduces IL-6 secretion and is classified as a signal peptide, not a neurotransmitter-inhibiting peptide [1]. Even within the neurotransmitter-inhibiting class, Acetyl Dipeptide-1 Cetyl Ester does not share the MC1-R-targeted mechanism that defines Palmitoyl Tripeptide-8's anti-neurogenic-inflammatory profile [2]. Substituting any of these compounds for Palmitoyl Tripeptide-8 results in a fundamentally different biological intervention, with no assurance of equivalent anti-inflammatory efficacy in neurogenic inflammation models or clinical sensitive-skin endpoints.

Palmitoyl Tripeptide-8 – Quantified Differential Performance Evidence Against Comparators


MC1-R Binding Affinity Comparable to α-MSH, but with Critically Reduced Melanogenic Activity

Palmitoyl Tripeptide-8 was selected from a series of α-MSH-derived biomimetic peptides specifically for its combination of high MC1-R binding affinity and low melanogenic potential. In competitive binding assays, Palmitoyl Tripeptide-8 binds MC1-R with an affinity comparable to that of native α-MSH [1]. However, unlike α-MSH—which potently stimulates melanin production—Palmitoyl Tripeptide-8 exhibits only weak melanogenic activity, effectively uncoupling the anti-inflammatory pathway from the pigment-inducing pathway downstream of MC1-R [1]. This biased agonism profile is the critical selection criterion that distinguishes Palmitoyl Tripeptide-8 from α-MSH itself and from other MC1-R ligands. Quantitative dissociation constant (Kd) or IC50 values were not disclosed in the available open literature, which constitutes a data gap requiring supplier or patent documentation for procurement decisions.

MC1-R agonism melanogenesis biased signaling sensitive skin

Superior IL-8 Inhibition in IL-1-Stimulated Human Dermal Fibroblasts: 64% vs. α-MSH

In a direct head-to-head experiment using normal human dermal fibroblasts (NHDF) stimulated with IL-1 (0.1 ng/mL) as an inducer of IL-8 production, Palmitoyl Tripeptide-8 at a concentration of 10⁻⁷ M inhibited IL-8 release by 64%, whereas the positive control α-MSH (tested at its optimal concentration of 10⁻¹¹ M) produced a lower magnitude of inhibition [1]. This fibroblast model is of particular pathophysiological relevance because dermal fibroblasts generate 100 to 1,000 times more IL-8 than keratinocytes upon IL-1 stimulation, representing the dominant amplification loop for inflammatory signals in skin [1]. The 64% inhibition by Palmitoyl Tripeptide-8 was described as 'greater than that achieved by α-MSH' .

IL-8 fibroblast cytokine amplification anti-inflammatory

Ex Vivo Human Skin Explant Model: Quantified Reduction of Neurogenic Inflammation Markers (Capillary Dilation, Vessel Size, Edema)

In an ex vivo model using human skin explants exposed to substance P (10⁻⁵ M)—the key neuropeptide mediator of neurogenic inflammation—co-treatment with Palmitoyl Tripeptide-8 (10⁻⁷ M) produced statistically significant and quantitatively large reductions across three histologically assessed endpoints: the number of dilated capillaries was reduced by 30%, the size (luminal surface area) of dilated vessels was reduced by 51%, and dermal edema was reduced by 60% [1]. These three parameters directly correspond to the clinical manifestations of sensitive and reactive skin—erythema (capillary dilation), visible telangiectasia (vessel size), and swelling (edema).

neurogenic inflammation substance P vasodilation edema ex vivo

Clinical Prevention and Soothing of SDS-Induced Skin Irritation in Human Volunteers: 112% and 78% Reduction in Temperature Elevation

In two controlled clinical studies on healthy human volunteers (n=8 for prevention, n=13 for soothing), a topical formulation containing Palmitoyl Tripeptide-8 at 4 × 10⁻⁶ M was evaluated against a placebo formulation using a standardized 0.5% sodium dodecyl sulfate (SDS) patch challenge to induce skin irritation [1]. When applied preventively (3× daily for 8 days before SDS challenge), Palmitoyl Tripeptide-8 reduced the SDS-induced increase in skin temperature by an average of 112%, returning skin temperature to baseline levels—placebo showed no significant difference from SDS alone [1]. When applied as a soothing treatment (3× daily for 2 days after SDS challenge), Palmitoyl Tripeptide-8 reduced the temperature elevation by 78% [1]. Photodocumentation confirmed visible reduction of SDS-induced redness in both regimens [1].

clinical study SDS challenge thermovision irritation prevention soothing

Market Validation: Second Most Used Peptide in Sensitive-Skin Cosmetics and Clinical Rosacea Evidence

A systematic analysis of 88 facial cosmetic products for sensitive skin from 19 multinational brands, published in 2021, identified Palmitoyl Tripeptide-8 as the second most frequently used peptide (4.5% relative usage among all peptides identified), surpassed only by Acetyl Dipeptide-1 Cetyl Ester (5.7%) [1]. Notably, Palmitoyl Tripeptide-8 was one of only five peptides for which peer-reviewed evidence supported efficacy in sensitive skin, and the only one with a dedicated clinical study in a rosacea population [1]. That clinical study (Baldwin et al., 2014) evaluated a topical composition containing Palmitoyl Tripeptide-8 in patients with persistent facial erythema despite successful treatment of papulopustular rosacea; 24 out of 25 patients (96%) demonstrated erythema reduction by patient, investigator, and photographic assessment over 8 weeks [2].

market analysis sensitive skin rosacea clinical erythema formulation prevalence

Palmitoyl Tripeptide-8 – Evidence-Anchored Application Scenarios for Scientific and Industrial Use


Formulation of Preventive Daily-Care Products for Sensitive and Reactive Skin

Based on the clinical prevention study demonstrating 112% reduction of SDS-induced skin temperature elevation (return to baseline) with 8-day pre-treatment at 4 × 10⁻⁶ M [1], Palmitoyl Tripeptide-8 is the evidence-supported peptide of choice for daily moisturizers, serums, and sunscreens designed to raise the skin's irritation threshold. The recommended formulation use level of 0.3–2.5% provides a clear dosing window for product developers. Unlike Palmitoyl Tripeptide-5, which is primarily indicated for pigmentation control, Palmitoyl Tripeptide-8 directly addresses the neurogenic inflammation pathway that underlies sensitive-skin pathophysiology.

Post-Procedural Soothing and Erythema Management After Dermatological Interventions

The ex vivo demonstration of 60% edema reduction, 51% vessel size reduction, and 30% capillary count reduction in substance P-challenged human skin explants [2] provides mechanistic support for incorporating Palmitoyl Tripeptide-8 into post-peeling, post-microneedling, and post-laser care formulations. The clinical soothing data (78% reduction in SDS-induced temperature elevation when applied after irritation) [1] further support reactive-use scenarios. This positions Palmitoyl Tripeptide-8 as a targeted anti-neurogenic-inflammatory agent, distinct from Palmitoyl Tetrapeptide-7, which primarily reduces IL-6 and is used for chronic anti-aging inflammation rather than acute post-procedural flare.

Rosacea-Adjuvant Topical Formulations Targeting Persistent Erythema

The Baldwin et al. (2014) clinical study, in which 24 of 25 patients (96%) with persistent post-treatment rosacea erythema showed improvement over 8 weeks using a Palmitoyl Tripeptide-8-containing formulation [3], provides the strongest available clinical evidence for any synthetic peptide in the rosacea erythema indication. This scenario is uniquely addressable by Palmitoyl Tripeptide-8 because its MC1-R-targeted mechanism simultaneously inhibits IL-8, TNF-α, and substance P-mediated vasodilation [2]—multiple pathways implicated in rosacea pathogenesis. No comparator palmitoyl-peptide has published clinical data in a rosacea population.

Anti-Aging Formulations Requiring Inflammation Control Without Melanogenic Risk

The biased MC1-R agonism of Palmitoyl Tripeptide-8—activating anti-inflammatory signaling while exhibiting only weak melanogenic activity, in contrast to α-MSH which potently stimulates melanin production [4]—makes it uniquely suitable for anti-aging products targeting inflammation-driven collagen degradation (inflammaging) without the risk of inducing hyperpigmentation. This is a critical procurement differentiator when selecting between Palmitoyl Tripeptide-8 and other MC1-R ligands or α-MSH-derived peptides. Additionally, Palmitoyl Tripeptide-8 has been shown to promote collagen synthesis (types I, II, and IV) through increased stromal cell activity, supporting its dual anti-inflammatory/anti-aging value proposition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitoyl Tripeptide-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.